molecular formula C15H20N6O2 B2399615 2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol CAS No. 2108354-20-5

2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol

Cat. No. B2399615
CAS RN: 2108354-20-5
M. Wt: 316.365
InChI Key: VFAIEYAMRYUAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds structurally related to "2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol" demonstrates their utility in generating antimicrobial agents. For example, the synthesis of N-Mannich bases derived from 1,3,4-oxadiazoles has shown significant antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. The piperazinomethyl derivatives in particular displayed potent activity, suggesting their potential as leads for developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Anticancer Applications

In addition to antimicrobial activities, derivatives structurally similar to "this compound" have been investigated for their anti-proliferative effects against various cancer cell lines. The synthesized compounds were evaluated against prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines, with some showing optimum anti-proliferative activity. This suggests the potential of these compounds in anticancer drug development, highlighting their importance in scientific research aimed at finding new therapeutic agents (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-[4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c22-8-7-20-3-5-21(6-4-20)14-12(9-16-10-17-14)15-18-13(19-23-15)11-1-2-11/h9-11,22H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAIEYAMRYUAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN=CN=C3N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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